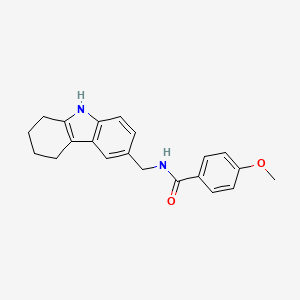

1-(4-(4-甲氧基哌啶-1-基)苯基)-3-丙基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

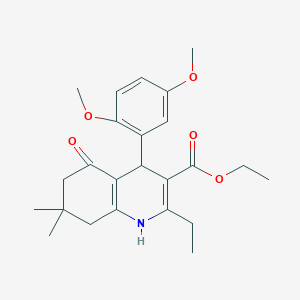

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-propylurea is a synthetic organic compound that features a piperidine ring substituted with a methoxy group and a phenyl ring

科学研究应用

钙通道阻滞

SKF-96365 是一种有效的钙通道阻滞剂。它通过抑制电压依赖性钙通道的钙离子内流而发挥作用,使其在研究依赖于钙信号转导的细胞过程方面具有重要价值。 研究人员已经探索了其对神经元兴奋性、肌肉收缩和神经递质释放的影响 .

离子通道研究

由于其调节离子通道的能力,SKF-96365 已被用于电生理学研究。它影响瞬时受体电位 (TRP) 通道,这些通道在感觉感知、疼痛和细胞稳态中发挥着至关重要的作用。 研究人员正在调查其对 TRP 通道的影响,以了解其功能和调控 .

药物筛选

制药研究人员已经评估了 SKF-96365 的潜在药物开发价值。其独特的结构和钙通道阻滞特性使其成为设计新型治疗剂的有吸引力的候选药物。 通过筛选其衍生物,科学家旨在发现具有更高疗效和更少副作用的化合物 .

细胞内钙成像

SKF-96365 广泛用于细胞内钙成像实验。通过用钙敏感染料加载细胞,研究人员可以监测细胞质钙水平的变化。 该技术有助于阐明依赖于钙的过程,例如细胞信号传导、细胞凋亡和肌肉收缩 .

神经保护和神经退行性疾病

研究人员已经探索了 SKF-96365 的神经保护作用。它可以减轻缺血、外伤性脑损伤或神经退行性疾病期间过量钙离子内流引起的神经元损伤。 研究人员正在调查其作为阿尔茨海默病、帕金森病和中风的治疗剂的潜力 .

心血管研究

鉴于其对钙通道的影响,SKF-96365 对心血管健康有影响。它影响心肌收缩力、血管张力和血压调节。 研究人员正在研究其在心律不齐、高血压和心力衰竭中的作用,旨在揭示新的治疗策略 .

总之,SKF-96365 的各种应用涵盖了钙通道调节、离子通道研究、药物发现、神经保护和心血管研究。 其多方面的特性继续激发跨学科的科学探索 . 如果您需要更详细的信息或其他应用,请随时提出!

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, are known to interact with their targets in a way that leads to a variety of biological activities .

Biochemical Pathways

Related compounds, such as indole derivatives, are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors .

Result of Action

Compounds with similar structures, such as indole derivatives, have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-propylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

Substitution with Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions.

Coupling with Phenyl Ring: The phenyl ring is attached through coupling reactions such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling of aryl halides with boronic acids.

Formation of Urea Linkage: The final step involves the reaction of the substituted piperidine with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic

属性

IUPAC Name |

1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-propylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-3-10-17-16(20)18-13-4-6-14(7-5-13)19-11-8-15(21-2)9-12-19/h4-7,15H,3,8-12H2,1-2H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHQKSVXXYKTKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=CC=C(C=C1)N2CCC(CC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(furan-2-yl)methyl]-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2493762.png)

![4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2493763.png)

![2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2493764.png)

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2493766.png)

![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2493767.png)

![1-[(2,5-dimethylphenyl)methyl]-N-ethyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide](/img/structure/B2493768.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2493771.png)

![1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B2493773.png)

![8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493779.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2493782.png)